

Berzosertib radiosensitization vs chemosensitization potency

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Compound Focus: Berzosertib

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Potency Data Comparison

The following table summarizes findings from preclinical and clinical studies on **Berzosertib's** chemosensitizing and radiosensitizing effects.

Combination Partner	Study Model	Key Efficacy Findings	Reference
Chemotherapy: Gemcitabine	Phase 1 Study (Patients with advanced solid tumours)	Berzosertib (210 mg/m ²) + Gemcitabine (1000 mg/m ²) established as Recommended Phase 2 Dose (RP2D); well-tolerated with signs of preliminary efficacy [1].	
Chemotherapy: Topotecan	Phase 2 Study (Patients with relapsed SCLC)	Confirmed Objective Response Rate (ORR) of 36% ; median Progression-Free Survival (PFS) of 4.8 months [2].	
Ionizing Radiation (IR)	Murine CRC Models (CT26 & MC38 cells)	Combination with IR enhanced CD8+ T cell infiltration and significantly improved efficacy of anti-PD-L1 immunotherapy [3].	

Combination Partner	Study Model	Key Efficacy Findings	Reference
Ionizing Radiation (IR)	Mouse Model (Female BALB/c)	Did not exacerbate toxicity profiles (e.g., body weight, tissue pathology) associated with total body irradiation (6 Gy) [4].	

Experimental Protocols for Key Studies

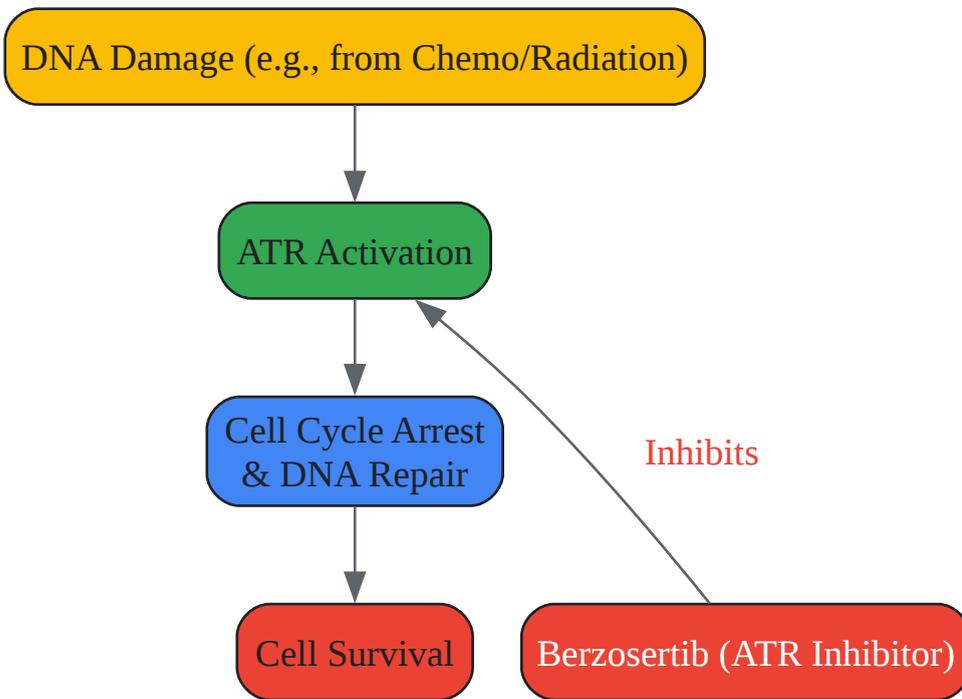
To evaluate **Berzosertib**'s sensitizing potency, researchers use specific experimental designs. The table below outlines the core methodologies from the cited studies.

Study Focus	Cell Lines / Model	Treatment Protocol	Key Assays & Endpoints
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| **Chemosensitization** (with Topotecan in SCLC) [2] | 25 evaluable patients with relapsed SCLC | **Topotecan**: 1.25 mg/m² i.v., Days 1-5 (21-day cycle). **Berzosertib**: 210 mg/m² i.v., Days 2 & 5 [2]. | **Primary**: Objective Response Rate (ORR) by RECIST 1.1. **Secondary**: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DOR) [2]. || **Radiosensitization** (with IR in CRC models) [3] | Murine CRC lines (CT26, MC38); Human CRC lines (HCT116, SW480) | **IR**: Various doses. **Berzosertib**: *In vivo* treatment following IR [3]. | Tumor volume measurement, Flow Cytometry (CD8+ T cell infiltration), Immunoblotting (STING pathway analysis), Immunofluorescence [3]. || **Toxicity Profile** (with IR) [4] | Female BALB/c mice | **IR**: Single 6 Gy dose (Total Body Irradiation). **Berzosertib & other ATRi**: Single dose before IR [4]. | Gross pathology, body weight, Complete Blood Count (CBC), histopathological examination of tissues [4]. |

Mechanisms of Action Visualization

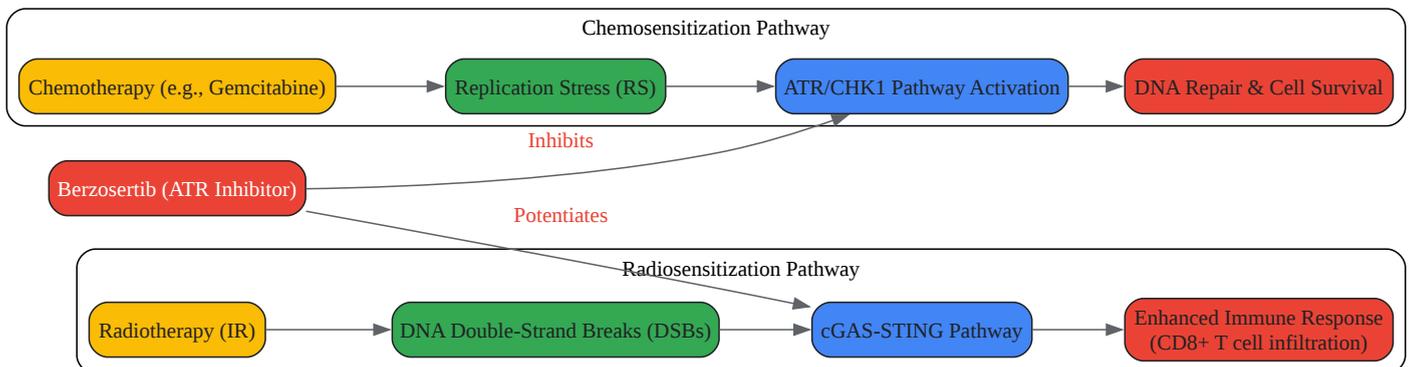
Berzosertib's ability to act as a sensitizer originates from its role in the DNA Damage Response (DDR) pathway. The following diagram illustrates the core mechanism.



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Berzosertib's Core Mechanism of Action

Building on this core concept, **Berzosertib** promotes sensitization through distinct downstream signaling pathways when combined with chemotherapy versus radiotherapy, as shown below.



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*Divergent Pathways in Sensitization by **Berzosertib***

Key Insights for Researchers

- **Clinical Translation:** **Berzosertib** is one of the most advanced ATR inhibitors in clinical development. Positive signals from randomized trials, like the one in platinum-resistant high-grade serous ovarian cancer, provide a strong rationale for its further investigation as a sensitizing agent [2].
- **Therapeutic Window:** A key finding is that **Berzosertib**, in a mouse model, did not exacerbate the toxicities (as measured by CBCs and tissue pathology) induced by total body irradiation [4]. This suggests a potential safety margin for its use in combination with radiotherapy, a critical consideration for clinical application.
- **Immunotherapeutic Synergy:** The role of **Berzosertib** in promoting an immunogenic tumor microenvironment when combined with radiation is a significant area of modern research. By activating the cGAS-STING pathway, it can help convert "cold" tumors into "hot" ones, thereby synergizing with immune checkpoint inhibitors [3].

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